molecular formula C26H22N2O5S B2848913 methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate CAS No. 1005061-83-5

methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate

Cat. No.: B2848913
CAS No.: 1005061-83-5
M. Wt: 474.53
InChI Key: NMRMDEFPEGIYCU-UHFFFAOYSA-N
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Description

Methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a complex organic compound known for its unique structural attributes. With a fused pyrrolo[3,4-d]isoxazole core, it stands out for its multifaceted potential in various scientific fields, from medicinal chemistry to materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate typically involves multiple synthetic steps:

  • Starting Materials

    • 4-(methylthio)aniline

    • Benzoyl chloride

    • Isocyanides

    • Cycloaddition reagents

  • Reaction Conditions

    • Acylation: Benzoylation of 4-(methylthio)aniline using benzoyl chloride in the presence of a base such as triethylamine.

    • Cyclization: Formation of the pyrrolo[3,4-d]isoxazole core via a cycloaddition reaction between the intermediate and isocyanides under inert conditions, such as nitrogen or argon atmosphere.

Industrial Production Methods

In an industrial setting, production scales up by optimizing reaction yields, using continuous flow chemistry, and employing robust purification methods like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate can undergo oxidative reactions, where the methylthio group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction

    • The compound can be reduced at specific sites, particularly the carbonyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride, forming corresponding alcohols.

  • Substitution

    • Electrophilic aromatic substitution can occur on the phenyl rings, where halogenation, nitration, or sulfonation introduces various functional groups under suitable conditions (e.g., halogenation with bromine in the presence of a catalyst).

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride

  • Substituents for EAS: : Bromine, nitric acid, sulfuric acid

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones

  • Reduction: : Alcohol derivatives

  • Substitution: : Halogenated, nitrated, or sulfonated products

Scientific Research Applications

Chemistry

  • Catalysts: : As a precursor in the synthesis of catalytic compounds.

  • Polymer Science: : In the development of new polymer materials with enhanced properties.

Biology

  • Enzyme Inhibition: : Studies suggest it could inhibit specific enzymes due to its unique structure.

  • Antimicrobial Agents: : Potential use in developing antimicrobial agents.

Medicine

  • Drug Design: : As a lead compound in drug design for targeting specific proteins and enzymes.

Industry

  • Material Science: : In the creation of advanced materials for electronics and nanotechnology.

Mechanism of Action

The compound's mechanism of action in biological systems often involves:

  • Molecular Targets: : Binding to active sites on enzymes or receptors.

  • Pathways: : Modulating biochemical pathways by inhibiting or activating specific proteins.

The fused pyrrolo[3,4-d]isoxazole core allows for strong interactions with protein targets, often leading to inhibition or modulation of enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylthio)phenyl derivatives: : Structurally similar but with different substituents leading to varied biological activities.

  • Pyrrolo[3,4-d]isoxazole compounds: : Similar core structure but different functional groups influencing their properties.

Highlighting Uniqueness

What sets methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate apart is its combination of the pyrrolo[3,4-d]isoxazole core with specific substituents, making it a versatile candidate for various applications from medicinal chemistry to material sciences.

This compound’s multifaceted nature and the complexity make it an exciting subject for continued research and application across diverse scientific domains. What are your thoughts on exploring more compounds like this?

Properties

IUPAC Name

methyl 4-[3-(4-methylsulfanylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5S/c1-32-26(31)17-8-12-18(13-9-17)27-24(29)21-22(16-10-14-20(34-2)15-11-16)28(33-23(21)25(27)30)19-6-4-3-5-7-19/h3-15,21-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRMDEFPEGIYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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